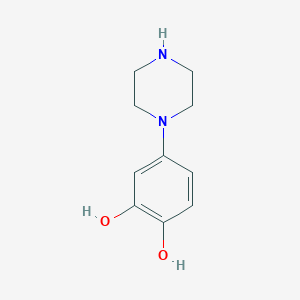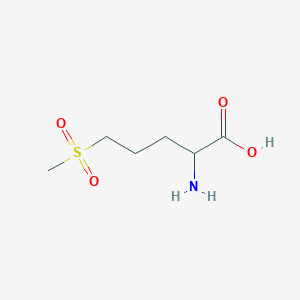
(5-Methoxynaphthalen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxynaphthalen-2-yl)methanol is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, featuring a methoxy group at the 5-position and a hydroxymethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (5-Methoxynaphthalen-2-yl)methanol typically begins with commercially available 5-methoxynaphthalene.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like diethyl ether or tetrahydrofuran (THF) are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (5-Methoxynaphthalen-2-yl)methanol can be oxidized to form (5-Methoxynaphthalen-2-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, although less common, to form (5-Methoxynaphthalen-2-yl)methane.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like THF or ethanol.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or organolithium reagents in aprotic solvents.
Major Products
Oxidation: (5-Methoxynaphthalen-2-yl)methanal.
Reduction: (5-Methoxynaphthalen-2-yl)methane.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
(5-Methoxynaphthalen-2-yl)methanol is used as an intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry
In the materials science industry, this compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which (5-Methoxynaphthalen-2-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Methoxynaphthalen-2-yl)methanol: Similar structure but with the methoxy group at the 6-position.
(5-Hydroxynaphthalen-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
(5-Methoxynaphthalen-2-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(5-Methoxynaphthalen-2-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can lead to different physical, chemical, and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H12O2 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(5-methoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O2/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-7,13H,8H2,1H3 |
InChI-Schlüssel |
PFHDKRKUDKIXID-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)
![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)
